2-Benzofuranmethanamine, 5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofuranmethanamine, 5-methyl- is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 2-Benzofuranmethanamine, 5-methyl- consists of a benzofuran ring with a methyl group at the 5-position and an amine group attached to the methylene carbon at the 2-position.
Vorbereitungsmethoden
The synthesis of 2-Benzofuranmethanamine, 5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve large-scale preparation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Benzofuranmethanamine, 5-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitro compounds, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
2-Benzofuranmethanamine, 5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Benzofuranmethanamine, 5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its antibacterial activity may involve the inhibition of bacterial enzymes, while its anti-tumor activity may involve the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Benzofuranmethanamine, 5-methyl- can be compared with other benzofuran derivatives, such as:
Amiodarone: Known for its anti-arrhythmic properties.
Angelicin: Used in the treatment of skin diseases like psoriasis.
Bergapten: Exhibits anti-inflammatory and anti-cancer properties.
The uniqueness of 2-Benzofuranmethanamine, 5-methyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C10H11NO |
---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(5-methyl-2-benzofuran-1-yl)methanamine |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(4-7)6-12-10(9)5-11/h2-4,6H,5,11H2,1H3 |
InChI-Schlüssel |
RNVZTQDTECANET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=COC(=C2C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.